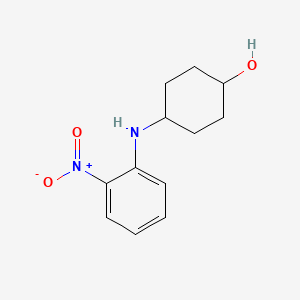

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-nitroanilino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGDKTBKAXHVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655383 | |

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-85-2 | |

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Abstract

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, identified by CAS No. 1233954-85-2, is a chiral organic molecule of significant interest to the pharmaceutical and drug discovery sectors.[1][2][3] Its structure, featuring a trans-substituted cyclohexanol ring linked to a 2-nitrophenylamino moiety, provides a unique combination of stereochemical definition, hydrophilicity, and reactive potential. This guide offers an in-depth analysis of its chemical properties, a plausible synthetic route, comprehensive spectroscopic characterization, and its strategic application as a versatile intermediate in medicinal chemistry. The content herein is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in the synthesis of complex molecular targets.

Introduction and Molecular Overview

This compound is a bifunctional molecule that serves as a high-value building block in organic synthesis. The molecule's architecture can be deconstructed into three key components:

-

The (1R,4R)-Cyclohexane Core: This rigid, stereochemically defined scaffold provides a three-dimensional framework, which is crucial for dictating the spatial orientation of substituents and influencing binding interactions with biological targets. The trans configuration of the amino and hydroxyl groups minimizes steric hindrance and locks the molecule into a preferred chair conformation.

-

The Secondary Amine Linker: This functional group serves as a key connection point and its reactivity is central to the molecule's utility.

-

The 2-Nitrophenyl Group: The aromatic ring, substituted with a strongly electron-withdrawing nitro group, is activated towards certain chemical transformations. The nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening avenues for extensive derivatization.

This combination of features makes it an ideal starting point for constructing libraries of compounds for screening and developing novel therapeutic agents. Its role as a medical intermediate is noted by several chemical suppliers, underscoring its relevance in the pharmaceutical pipeline.[3][4]

Physicochemical and Handling Properties

A summary of the core physicochemical properties is essential for experimental design, handling, and storage.

| Property | Value | Source |

| CAS Number | 1233954-85-2 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| IUPAC Name | (1R,4R)-4-[(2-nitrophenyl)amino]cyclohexan-1-ol | |

| Synonyms | trans-4-[(2-Nitrophenyl)amino]cyclohexanol | [2] |

| Appearance | Reported as a white powder | [4] |

| Purity | Commercially available at ≥95% | |

| Storage Conditions | 2-8°C, in a tightly sealed container away from light and moisture |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SₙAr) reaction between a commercially available chiral aminocyclohexanol and an activated nitroaromatic.

Proposed Synthesis: The reaction of (1R,4R)-4-aminocyclohexanol with 1-fluoro-2-nitrobenzene in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

Mechanistic Causality: The SₙAr mechanism is favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine leaving group. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution by the amine nucleophile. The use of the trans isomer of 4-aminocyclohexanol directly yields the desired (1R,4R) product stereochemistry.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,4R)-4-aminocyclohexanol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Addition: While stirring, add 1-fluoro-2-nitrobenzene (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 90°C and monitor its progress using thin-layer chromatography (TLC).

-

Workup: After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

Structural elucidation and purity confirmation rely on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[5][6][7]

¹H NMR (Proton NMR)

The proton spectrum will provide key information about the electronic environment of the hydrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.1 | d | Ar-H (ortho to NO₂) | Strong deshielding by the adjacent nitro group. |

| ~7.5 | t | Ar-H (para to NO₂) | Deshielded by aromatic ring currents and nitro group influence. |

| ~6.7-6.9 | m | Ar-H (ortho & para to NH) | Shielded by the electron-donating effect of the amine. |

| ~3.6-3.8 | m | CH-OH | Proton on the carbon bearing the hydroxyl group. |

| ~3.3-3.5 | m | CH-NH | Proton on the carbon bearing the amino group. |

| ~1.2-2.2 | m | Cyclohexyl CH₂ | Complex multiplet for the axial and equatorial protons of the ring. |

| Variable | br s | NH, OH | Exchangeable protons; shift is solvent and concentration dependent. |

¹³C NMR (Carbon-13 NMR)

The carbon spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | Ar-C (C-NH) | Quaternary carbon attached to the amine. |

| ~135-140 | Ar-C (C-NO₂) | Quaternary carbon attached to the highly deshielding nitro group. |

| ~115-135 | Ar-CH | Aromatic methine carbons. |

| ~68-72 | Cyclohexyl C-OH | Carbon attached to the electronegative oxygen atom. |

| ~50-55 | Cyclohexyl C-NH | Carbon attached to the nitrogen atom. |

| ~30-35 | Cyclohexyl CH₂ | Aliphatic carbons of the cyclohexane ring. |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 | O-H Stretch (broad), N-H Stretch | Alcohol, Secondary Amine |

| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850-2950 | Aliphatic C-H Stretch | Cyclohexane Ring |

| ~1520 & ~1340 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| ~1250 | C-N Stretch | Aryl Amine |

| ~1100 | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion [M]⁺: m/z = 236.1161 (calculated for C₁₂H₁₆N₂O₃).

-

Key Fragmentation Pathways: Loss of H₂O (m/z = 218), loss of NO₂ (m/z = 190), and cleavage of the C-N bond between the ring and the amine.

Applications in Drug Development and Medicinal Chemistry

The strategic value of this compound lies in its potential for controlled, sequential modification. The nitro and hydroxyl groups offer orthogonal reactivity, allowing for selective chemical transformations. Its utility is analogous to that of related intermediates like trans-4-aminocyclohexanol, a precursor in the synthesis of the mucolytic agent Ambroxol.[8]

Key Synthetic Transformations:

-

Nitro Group Reduction: The most common and powerful transformation is the reduction of the nitro group to a primary aniline using reagents like H₂/Pd-C, SnCl₂, or sodium dithionite. This unmasks a reactive nucleophilic site.

-

Amine Functionalization: The newly formed aniline can undergo a vast array of reactions, including acylation, sulfonylation, alkylation, or participation in cyclization reactions to form heterocyclic systems.

-

Hydroxyl Group Modification: The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether, providing another point for diversification.

Caption: Key synthetic pathways originating from the title compound.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on data for structurally related chemicals such as cyclohexanol and various nitrophenol derivatives.[9][10]

-

Hazard Identification: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical advice if symptoms persist.[11][12]

-

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined stereochemistry, coupled with the versatile reactivity of its nitrophenyl and hydroxyl functionalities, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this compound in their synthetic endeavors, accelerating the path toward novel therapeutic innovations.

References

-

Safety Data Sheet for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. KISHIDA CHEMICAL CO., LTD. [Link]

-

This compound Product Details. Crysdot LLC. [Link]

- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

4-Aminocyclohexanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

(1R,2R)-2-Aminocyclohexanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties. National Institutes of Health. [Link]

-

4-Amino-2-Nitrophenol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery and activity of a potent and selective melanocortin subtype-4 receptor agonist. PubMed, National Center for Biotechnology Information. [Link]

- Process for the preparation of trans-4-aminocyclohexanol.

Sources

- 1. This compound | 1233954-85-2 [chemicalbook.com]

- 2. This compound | 1233954-85-2 [amp.chemicalbook.com]

- 3. This compound, CasNo.1233954-85-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. This compound, CasNo.1233954-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. kishida.co.jp [kishida.co.jp]

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol structural analysis

An In-depth Technical Guide to the Structural Analysis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Introduction

This compound is a disubstituted cyclohexane derivative featuring key functional groups pivotal in medicinal chemistry and materials science: a secondary amine, a hydroxyl group, and a nitrophenyl moiety. The defined stereochemistry—a trans-1,4 substitution pattern on the cyclohexane ring—imparts a rigid conformational preference that can be critical for molecular recognition and biological activity. As a potential synthetic intermediate, its precise structural verification is paramount for ensuring the integrity of downstream applications in drug development and chemical research.[1]

This technical guide provides a comprehensive framework for the complete structural elucidation of this molecule. We will proceed not by simply listing data, but by outlining an integrated analytical strategy. We will explain the causal relationships between the molecule's structure and its spectroscopic signatures, offering field-proven insights into experimental design and data interpretation. This document serves as both a procedural guide and an educational resource for researchers tasked with characterizing complex small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Conformation

NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution, providing unambiguous information about the chemical environment, connectivity, and stereochemical relationships of atoms.[2][3] For this compound, NMR will be instrumental in confirming the carbon skeleton, the substitution pattern, and, crucially, the trans configuration of the amino and hydroxyl groups.

Conformational Hypothesis

Based on fundamental principles of conformational analysis of 1,4-disubstituted cyclohexanes, the molecule is expected to exist predominantly in a chair conformation where both the bulky (2-nitrophenyl)amino and hydroxyl groups occupy equatorial positions.[4] This arrangement minimizes destabilizing 1,3-diaxial interactions. Our NMR analysis will be designed to validate this hypothesis.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial map of the proton environments.[5][6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~8.15 | dd | 1H | Ar-H (H-3') | Doublet of doublets due to ortho-coupling to H-4' and meta-coupling to H-5'. Strongly deshielded by the adjacent nitro group. |

| ~7.45 | ddd | 1H | Ar-H (H-5') | Triplet-like signal (doublet of doublets of doublets) due to coupling with H-4', H-6', and H-3'. |

| ~6.80 | d | 1H | Ar-H (H-6') | Doublet due to ortho-coupling to H-5'. Shielded relative to other aromatic protons. |

| ~6.70 | ddd | 1H | Ar-H (H-4') | Triplet-like signal due to coupling with H-3', H-5', and the N-H proton. |

| ~6.50 | d | 1H | N-H | A broad doublet, which may disappear upon D₂O exchange. The coupling to the adjacent aromatic proton (H-4') confirms its position. Broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.[7] |

| ~3.70 | tt | 1H | H-1 | Triplet of triplets, indicating coupling to two axial and two equatorial protons on the adjacent carbons (C2, C6). The large coupling constant (~10-12 Hz) with the two axial protons is a hallmark of an axial proton, confirming the equatorial position of the -OH group.[4] |

| ~3.40 | tt | 1H | H-4 | Similar to H-1, a triplet of triplets with large diaxial coupling constants, confirming its axial position and thus the equatorial orientation of the (2-nitrophenyl)amino group. |

| ~2.10 | m | 4H | H-2ax, H-6ax, H-3ax, H-5ax | Complex multiplet for the four axial protons on the cyclohexane ring. |

| ~1.60 | br s | 1H | O-H | A broad singlet that will disappear upon D₂O exchange. Its chemical shift is highly dependent on concentration and solvent.[7] |

| ~1.40 | m | 4H | H-2eq, H-6eq, H-3eq, H-5eq | Complex multiplet for the four equatorial protons, typically found upfield from their axial counterparts. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[2] Due to the molecule's C₂ symmetry axis passing through C-1 and C-4, we expect to see fewer signals than the total number of carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.2 | Ar-C (C-1') | Quaternary carbon attached to the amino group. |

| ~140.1 | Ar-C (C-2') | Quaternary carbon bearing the nitro group, strongly deshielded. |

| ~136.0 | Ar-C (C-5') | Aromatic CH. |

| ~127.0 | Ar-C (C-3') | Aromatic CH. |

| ~115.5 | Ar-C (C-4') | Aromatic CH. |

| ~114.8 | Ar-C (C-6') | Aromatic CH. |

| ~70.5 | C-1 | Carbon bearing the hydroxyl group.[8] |

| ~52.0 | C-4 | Carbon bearing the amino group. |

| ~35.0 | C-2, C-6, C-3, C-5 | Due to symmetry, the four secondary carbons of the cyclohexane ring are chemically equivalent. |

Experimental Protocols

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 500 MHz NMR spectrometer.

-

D₂O Exchange: To confirm N-H and O-H protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

Definitive Assignment Workflow using 2D NMR

A logical workflow is essential for unambiguous signal assignment.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this molecule, we would employ Electron Ionization (EI) to induce characteristic fragmentation.

Predicted Mass Spectrum (EI-MS)

The molecular formula is C₁₂H₁₆N₂O₃, with a monoisotopic mass of 236.1161 Da.

-

Molecular Ion (M⁺˙): A peak at m/z = 236 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.[9]

-

Key Fragmentation Pathways:

-

Loss of Water [M - 18]: A peak at m/z = 218, resulting from the elimination of H₂O from the cyclohexanol ring. This is a very common fragmentation for alcohols.[10]

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (oxygen and nitrogen) is a favorable process.[10] This can lead to complex ring-opening mechanisms.

-

Loss of Nitro Group [M - 46]: A peak at m/z = 190 corresponding to the loss of a •NO₂ radical.

-

Base Peak Prediction: The base peak is often a stable fragment. A fragment resulting from the cleavage of the cyclohexane ring could lead to a stable iminium or oxonium ion. A prominent peak at m/z = 57 is characteristic for cyclohexanol fragmentation, though the substitution pattern here will alter this.[11][12]

-

Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a syringe pump (for ESI) or use a direct insertion probe (for EI).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion to four decimal places. This allows for the unambiguous calculation of the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Broad, Medium | O-H Stretch | Alcohol (H-bonded)[14] |

| ~3300 | Sharp, Medium | N-H Stretch | Secondary Amine[15] |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Strong | C-H Stretch | Aliphatic (Cyclohexane)[13] |

| ~1580 & ~1350 | Strong, Sharp | N=O Asymmetric & Symmetric Stretch | Nitro Group[16] |

| ~1600 & ~1475 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-N Stretch | Aromatic Amine[17] |

| ~1070 | Strong | C-O Stretch | Secondary Alcohol[14] |

Experimental Protocol

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and automatically subtracted.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction provides the "gold standard" for unambiguous structural determination in the solid state.[18] It will definitively confirm the relative stereochemistry (trans), the absolute configuration (1R, 4R), and the precise bond lengths, bond angles, and solid-state conformation.

Experimental Protocol: Growing X-ray Quality Crystals

Obtaining a suitable single crystal is often the most challenging step.[19]

-

Purification: The compound must be of the highest possible purity (>99%). Recrystallize the material if necessary.

-

Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.[19]

-

Crystal Growth Method (Slow Evaporation): a. Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate/hexane mixture) in a clean vial. b. Filter the solution through a syringe filter into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[19] c. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks. d. Store the vial in a vibration-free location.[19]

-

Crystal Mounting and Data Collection: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, a selected crystal is mounted on a goniometer and placed in an X-ray diffractometer for data collection.[18]

Integrated Structural Analysis

The final confirmation of the structure of this compound relies on the convergence of data from all analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating and irrefutable structural proof.

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural analysis of this compound is a multi-faceted process that requires a synergistic application of modern analytical techniques. Through a logical progression from NMR-based conformational and connectivity analysis to MS-based molecular formula determination, IR-based functional group identification, and finally, X-ray crystallography for absolute structural proof, a complete and unambiguous characterization can be achieved. This guide provides the strategic framework and procedural details necessary for researchers to confidently undertake such an analysis, ensuring the foundational integrity of their chemical research.

References

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

OpenOChem Learn. Interpreting ¹H NMR. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. [Link]

-

Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

-

Shankland, K., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

-

JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis. [Link]

-

ResearchGate. (n.d.). Analytically important ions in the mass spectra of E-4-aminocyclohexanol. [Link]

-

Millikin University. (n.d.). IR: amines. [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

- Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

-

Australian Journal of Chemistry. (1961). Stereochemistry of Cyclohexane Derivatives. VII. The 4-Aminocyclohexanols. [Link]

-

University of Manitoba. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol at BMRB. [Link]

-

Molecules. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol - Mass spectrum (electron ionization). [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]

-

Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. [Link]

-

University of California, Irvine. (n.d.). Infrared Spectroscopy. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol - Infrared Spectrum. [Link]

-

Reddit. (2020). Cyclohexanol Mass Spec. [Link]

-

ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol. [Link]

-

University of Hawai'i at Mānoa. (n.d.). Infrared (IR) Spectroscopy. [Link]

Sources

- 1. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. azooptics.com [azooptics.com]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

- 7. acdlabs.com [acdlabs.com]

- 8. bmse000431 Cyclohexanol at BMRB [bmrb.io]

- 9. whitman.edu [whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Cyclohexanol [webbook.nist.gov]

- 12. reddit.com [reddit.com]

- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 19. How To [chem.rochester.edu]

Stereoselective synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

An In-depth Technical Guide to the Stereoselective Synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Introduction

This compound is a chiral substituted aminocyclohexanol derivative. Chiral aminocyclohexanols are significant structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of (1R,4R) is crucial for its biological activity and its utility as a building block in asymmetric synthesis. This guide provides a detailed, research-grade overview of a robust and reliable methodology for the stereoselective synthesis of this target molecule, focusing on a strategy that combines classical organic synthesis with enzymatic resolution for achieving high enantiomeric purity.

The synthetic approach detailed herein is designed for researchers and drug development professionals, offering not just a protocol but also the underlying scientific rationale for each step. The core of this strategy involves the synthesis of a racemic precursor, followed by a highly selective enzymatic kinetic resolution to isolate the desired enantiomer, and concluding with the introduction of the 2-nitrophenyl group.

Synthetic Strategy Overview

The overall synthetic pathway is a multi-step process designed to control the relative and absolute stereochemistry of the final product. The key steps are:

-

Synthesis of racemic trans-4-aminocyclohexanol: A foundational step to create the core cyclohexyl ring with the amino and hydroxyl groups in the desired trans configuration.

-

Protection of the amino group: To prevent side reactions in the subsequent enzymatic step, the amino group is protected, in this case, via acetylation.

-

Enzymatic Kinetic Resolution: This is the crucial stereochemistry-determining step. A lipase is used to selectively acylate one enantiomer of the protected aminocyclohexanol, allowing for the separation of the desired (1R,4R) enantiomer.

-

Deprotection of the amino group: The protecting group is removed from the resolved enantiomer to free the amino group for the final step.

-

Nucleophilic Aromatic Substitution (SNAr): The final step involves the N-arylation of the chiral aminocyclohexanol with 1-fluoro-2-nitrobenzene to yield the target molecule.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Racemic trans-4-Aminocyclohexanol

This part of the synthesis starts from the readily available p-acetamidophenol and proceeds through catalytic hydrogenation followed by hydrolysis and isomer separation.

Step 1.1: Catalytic Hydrogenation of p-Acetamidophenol

The hydrogenation of the aromatic ring of p-acetamidophenol yields a mixture of cis and trans isomers of 4-acetamidocyclohexanol. Palladium-based catalysts are known to favor the formation of the thermodynamically more stable trans isomer.[1]

-

Protocol:

-

A high-pressure reactor is charged with p-acetamidophenol and a suitable solvent (e.g., water or isopropanol).

-

5% Palladium on carbon (Pd/C) catalyst is added (typically 1-5 mol% relative to the substrate).[1]

-

The reactor is sealed, purged with nitrogen, and then with hydrogen.

-

The reactor is pressurized with hydrogen gas to approximately 4.5 bar and heated to 100°C with vigorous stirring.[1]

-

The reaction is monitored by hydrogen uptake or by analytical techniques like TLC or GC until the starting material is consumed (typically 24-36 hours).[1]

-

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, typically in a ratio of approximately 1:4.[2][3]

-

Step 1.2: Hydrolysis and Isomer Separation

The acetamido group is hydrolyzed to the free amine. The trans isomer of 4-aminocyclohexanol is then separated from the cis isomer by fractional crystallization.

-

Protocol:

-

The aqueous solution of 4-acetamidocyclohexanol isomers is treated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heated to reflux to hydrolyze the amide.

-

After hydrolysis, the solution is cooled. The trans-4-aminocyclohexanol is less soluble than the cis isomer and will preferentially crystallize from the aqueous solution upon cooling, potentially with the addition of a co-solvent or by adjusting the pH.

-

The precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield racemic trans-4-aminocyclohexanol.

-

Part 2: Enzymatic Kinetic Resolution

This is the critical step for establishing the desired (1R,4R) stereochemistry. It involves the protection of the amino group, followed by a lipase-catalyzed kinetic resolution.

Step 2.1: N-Acetylation of Racemic trans-4-Aminocyclohexanol

The amino group is protected as an acetamide to direct the enzymatic reaction to the hydroxyl group.

-

Protocol:

-

Racemic trans-4-aminocyclohexanol is dissolved in a suitable solvent (e.g., THF or DCM).

-

A base, such as triethylamine, is added, followed by the dropwise addition of acetic anhydride or acetyl chloride at 0°C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched, and the product, racemic N-(4-hydroxycyclohexyl)acetamide, is isolated by standard workup and purification procedures.

-

Step 2.2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers. In this step, a lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively acylate the (1S,4S)-enantiomer, leaving the desired (1R,4R)-enantiomer unreacted.

-

Protocol:

-

Racemic N-(4-hydroxycyclohexyl)acetamide is dissolved in an appropriate organic solvent (e.g., toluene or THF).

-

Immobilized lipase (e.g., Novozym 435) is added to the solution.

-

An acyl donor, such as vinyl acetate, is added, and the suspension is stirred at a controlled temperature (e.g., 30-40°C).

-

The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.

-

At ~50% conversion, the enzyme is filtered off. The filtrate contains the unreacted (1R,4R)-N-(4-hydroxycyclohexyl)acetamide and the acylated (1S,4S)-enantiomer.

-

The two compounds are separated by column chromatography to afford the pure (1R,4R)-N-(4-hydroxycyclohexyl)acetamide.

-

Part 3: Final Product Synthesis

The final steps involve the deprotection of the amino group and the subsequent N-arylation.

Step 3.1: Deprotection of the Acetyl Group

The N-acetyl group of the resolved enantiomer is removed to reveal the free amine.

-

Protocol:

-

(1R,4R)-N-(4-hydroxycyclohexyl)acetamide is dissolved in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M KOH in ethanol/water).[4][5]

-

The mixture is heated to reflux for several hours until the deprotection is complete (monitored by TLC).[4][5]

-

After cooling, the reaction mixture is neutralized, and the product, (1R,4R)-4-aminocyclohexanol, is extracted with an organic solvent.

-

The solvent is removed under reduced pressure to yield the pure chiral aminocyclohexanol.

-

Step 3.2: Nucleophilic Aromatic Substitution (SNAr)

The final step is the N-arylation of (1R,4R)-4-aminocyclohexanol with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine.

-

Protocol:

-

(1R,4R)-4-aminocyclohexanol is dissolved in a polar aprotic solvent such as DMSO or DMF.

-

A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is added to the solution.

-

1-fluoro-2-nitrobenzene is added, and the reaction mixture is heated (e.g., to 80-100°C).

-

The reaction is monitored by TLC or LC-MS for the consumption of the starting materials.

-

Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.

-

Data Summary

| Step | Product | Typical Yield | Key Analytical Technique | Stereochemical Purity |

| 1.1 | Racemic cis/trans-4-Acetamidocyclohexanol | >90% | GC, NMR | ~1:4 (cis:trans) |

| 1.2 | Racemic trans-4-Aminocyclohexanol | Variable (depends on crystallization) | NMR, Melting Point | >98% trans |

| 2.1 | Racemic N-(4-hydroxycyclohexyl)acetamide | >95% | NMR, IR | Racemic |

| 2.2 | (1R,4R)-N-(4-hydroxycyclohexyl)acetamide | ~40-45% (theoretical max 50%) | Chiral HPLC, NMR | >99% ee |

| 3.1 | (1R,4R)-4-Aminocyclohexanol | >90% | NMR, Optical Rotation | >99% ee |

| 3.2 | This compound | ~70-85% | LC-MS, NMR, HRMS | >99% ee |

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured by a series of in-process controls and validation checkpoints:

-

Stereochemical Control: The cornerstone of this synthesis is the enzymatic kinetic resolution step. The progress of this reaction must be monitored by chiral HPLC to ensure that the reaction is stopped at or near 50% conversion. Over-running the reaction will lead to a decrease in the enantiomeric excess (ee) of the desired unreacted starting material. The optical rotation of the isolated (1R,4R)-4-aminocyclohexanol should be measured and compared to literature values to confirm its enantiopurity.

-

Isomer Purity: After the initial hydrogenation and hydrolysis, the purity of the trans isomer of 4-aminocyclohexanol is critical. The diastereomeric purity should be confirmed by NMR spectroscopy before proceeding. Inadequate separation at this stage will lead to impurities that are difficult to remove later.

-

Reaction Monitoring: Each reaction step should be diligently monitored by an appropriate technique (TLC, GC, or LC-MS) to ensure complete conversion of the starting material. This prevents carrying unreacted materials into subsequent steps, which can complicate purification and lower yields.

-

Spectroscopic Confirmation: The structure and purity of the final product, as well as all key intermediates, must be rigorously confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final compound.

By adhering to these validation points, the protocol becomes a self-correcting system, ensuring the synthesis of the target molecule with high purity and the correct stereochemistry.

References

-

LookChem. What is Deprotection of Acetyl Groups. LookChem.com. Available at: [Link]

-

National Institutes of Health. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC, NIH. Available at: [Link]

-

Royal Society of Chemistry. Me3SI-promoted chemoselective deacetylation: a general and mild protocol. 2021. Available at: [Link]

-

Organic Chemistry Portal. Acetyl Protection - Common Conditions. Organic-chemistry.org. Available at: [Link]

-

Organic Chemistry Portal. Acetyl Deprotection - Basic Conditions. Organic-chemistry.org. Available at: [Link]

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. 2020. Available at: [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

- Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. Google Patents.

-

National Institutes of Health. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PMC, NIH. Available at: [Link]

-

ResearchGate. Scheme 4 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclohexenone.... ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. 4-Aminocyclohexanol. PubChem, National Institutes of Health. Available at: [Link]

- Google Patents. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 3. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 5. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol CAS number 1233954-85-2

An In-depth Technical Guide to (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction

This compound, with CAS number 1233954-85-2, is a chiral, bifunctional organic molecule that holds significant potential as a building block in medicinal chemistry and materials science.[1] Its structure is characterized by a trans-1,4-disubstituted cyclohexane ring, bearing a hydroxyl group and a secondary amine linked to a 2-nitrophenyl moiety. This unique combination of functional groups—a chiral di-substituted aliphatic core, a nucleophilic/basic amine, a hydrogen-bond-donating alcohol, and an electron-deficient aromatic ring—provides a versatile platform for the synthesis of more complex molecular architectures.

The cyclohexane scaffold is a prevalent motif in many pharmaceuticals due to its ability to present substituents in well-defined three-dimensional orientations. The trans relationship between the amino and hydroxyl groups in this specific isomer imparts a rigid, chair-like conformation that can be exploited for stereospecific interactions with biological targets. Furthermore, the 2-nitrophenyl group is a common precursor in organic synthesis, as the nitro group can be readily reduced to an amine, which can then be further functionalized.[2] This technical guide provides a comprehensive overview of the properties, proposed synthesis, characterization, and potential applications of this intriguing molecule for researchers and professionals in drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1233954-85-2 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Typically >95% | [4] |

| Storage | 2-8°C | |

| Predicted logP | 1.85 | ChemDraw Prediction |

| Predicted pKa (amine) | ~4.5 | Inferred from substituted anilines |

| Predicted pKa (alcohol) | ~15 | Inferred from cyclohexanol |

Proposed Synthesis: A Mechanistic Approach

The synthesis of trans-aminocyclohexanols is a well-established transformation in organic chemistry. A highly efficient and stereoselective method for preparing this compound is the nucleophilic ring-opening of cyclohexene oxide with 2-nitroaniline. This reaction proceeds via an SN2 mechanism, resulting in the desired trans stereochemistry.

The choice of 2-nitroaniline as the nucleophile is strategic. While the nitro group deactivates the aromatic ring, the amino group retains sufficient nucleophilicity to attack the epoxide, particularly under catalytic conditions.[5][6] The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the epoxide by coordinating to the oxygen atom, making the carbon atoms more electrophilic.[7]

Sources

- 1. This compound, CasNo.1233954-85-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. synchem.com [synchem.com]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic and Structural Elucidation of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

This technical guide provides an in-depth analysis of the spectroscopic properties of (1R,4R)-4-((2-nitrophenyl)amino)cyclohexanol. The structural confirmation of this molecule is paramount for its application in pharmaceutical research and development, where precise molecular architecture is critical for biological activity. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational blueprint for researchers. The methodologies described herein are grounded in established laboratory practices, ensuring reproducibility and scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR are vital for assigning the positions of protons and carbons within the cyclohexyl and nitrophenyl moieties.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data quality and consistency.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of the same deuterated solvent is recommended.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

-

Data Acquisition:

-

Spectra are recorded at a standard temperature, typically 298 K.

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹H NMR Spectroscopic Data

The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | t | 1H | Ar-H |

| ~4.6 | d | 1H | N-H |

| ~4.5 | d | 1H | O-H |

| ~3.6 | m | 1H | CH-OH |

| ~3.4 | m | 1H | CH-NH |

| ~2.0 | m | 2H | Cyclohexyl-H (axial) |

| ~1.8 | m | 2H | Cyclohexyl-H (equatorial) |

| ~1.4 | m | 2H | Cyclohexyl-H (axial) |

| ~1.2 | m | 2H | Cyclohexyl-H (equatorial) |

Interpretation of ¹H NMR Spectrum:

The aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The specific splitting patterns (doublets and triplets) arise from coupling with adjacent aromatic protons. The N-H and O-H protons are expected to be doublets, coupling to the adjacent C-H protons, although their chemical shifts can be variable and they may appear as broad signals depending on the solvent and concentration. The methine protons on the cyclohexyl ring attached to the hydroxyl (CH-OH) and amino (CH-NH) groups are expected around δ 3.4-3.6 ppm. The remaining methylene protons of the cyclohexyl ring will appear as complex multiplets in the upfield region (δ 1.2-2.0 ppm), consistent with the signals observed for cyclohexanol.[1][2][3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-NO₂) |

| ~136 | Ar-C (C-NH) |

| ~133 | Ar-CH |

| ~126 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~70 | CH-OH |

| ~55 | CH-NH |

| ~35 | Cyclohexyl-CH₂ |

| ~25 | Cyclohexyl-CH₂ |

Interpretation of ¹³C NMR Spectrum:

The carbon atoms of the aromatic ring are expected to resonate in the δ 110-150 ppm range. The carbon attached to the nitro group will be the most downfield due to strong deshielding. The carbon attached to the amino group will also be significantly downfield. The carbons of the cyclohexyl ring are expected in the upfield region. The carbon bearing the hydroxyl group (CH-OH) is anticipated around δ 70 ppm, while the carbon attached to the amino group (CH-NH) would be around δ 55 ppm. The remaining methylene carbons of the cyclohexyl ring will appear at approximately δ 25-35 ppm, similar to what is seen for cyclohexanol.[1][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1570 | Strong | N-H bend |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1250 | Medium | C-N stretch |

| ~1080 | Strong | C-O stretch |

Interpretation of IR Spectrum:

The IR spectrum will be characterized by several key absorption bands. A broad and strong band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[7][8][9] A medium intensity peak around 3350 cm⁻¹ corresponds to the N-H stretch of the secondary amine. The presence of the aromatic ring is confirmed by C-H stretching vibrations between 3100-3000 cm⁻¹ and C=C stretching around 1600 cm⁻¹.[10] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[11] The aliphatic C-H stretches from the cyclohexyl ring will be prominent in the 2950-2850 cm⁻¹ region. Finally, the C-O stretch of the secondary alcohol and the C-N stretch of the amine will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for Mass Spectrometry

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an ESI source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass analyzer.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₆N₂O₃

-

Molecular Weight: 236.27 g/mol

-

Expected [M+H]⁺: 237.12

Interpretation of Mass Spectrum:

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 237.12. The fragmentation pattern would likely involve the loss of water (H₂O) from the cyclohexanol ring, leading to a fragment ion at m/z 219.11. Another plausible fragmentation would be the cleavage of the C-N bond, separating the nitrophenyl and aminocyclohexanol moieties.

Visualized Experimental Workflows

NMR Spectroscopy Workflow

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry Workflow

Caption: General workflow for mass spectrometric analysis.

References

-

ResearchGate. (n.d.). IR spectra of the title compound. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone. Retrieved from [Link]

Sources

- 1. bmse000431 Cyclohexanol at BMRB [bmrb.io]

- 2. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexanol(108-93-0) IR Spectrum [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

This guide provides a comprehensive technical analysis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, a molecule of interest for researchers, scientists, and professionals in drug development. By delving into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers a robust framework for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a chiral bifunctional molecule that incorporates a trans-disubstituted cyclohexane ring, a secondary amine, a hydroxyl group, and a nitroaromatic moiety. The specific stereochemistry, denoted by the (1R,4R) designation, dictates a trans configuration of the amino and hydroxyl groups on the cyclohexane chair. This fixed spatial arrangement is crucial as it significantly influences the molecule's chemical and biological properties, making its unambiguous characterization essential. NMR and mass spectrometry are indispensable tools for confirming the stereochemistry and connectivity of this molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the cyclohexanol ring.

Expected Chemical Shifts and Coupling Constants:

The trans-diaxial orientation of the protons at C1 and C4 in the stable chair conformation of the (1R,4R) isomer is a key diagnostic feature.[1] This orientation leads to large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz, for the signals of H-1 and H-4.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Diagnostic Features |

| Aromatic Protons (H-3', H-4', H-5', H-6') | 7.0 - 8.2 | Multiplets (m) | The electron-withdrawing nitro group will cause significant downfield shifts, particularly for the proton ortho to it (H-3').[2] |

| H-1 (CH-OH) | ~3.6 | Multiplet (m) | The axial proton is expected to show a large axial-axial coupling constant.[1][3] |

| H-4 (CH-NH) | ~3.3 - 3.8 | Multiplet (m) | The chemical shift is influenced by the electronic effects of the nitrophenyl group. This proton will also exhibit a large axial-axial coupling. |

| Cyclohexane Ring Protons (axial & equatorial) | 1.2 - 2.2 | Overlapping Multiplets (m) | A complex region of overlapping signals from the remaining eight protons on the cyclohexane ring. |

| NH Proton | Variable | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature.[4] |

| OH Proton | Variable | Broad Singlet (br s) | Similar to the NH proton, its chemical shift is variable and it may exchange with deuterated solvents.[4] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, confirming the number of distinct carbon environments and offering insights into the electronic effects of the substituents.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-NO₂ | ~145-150 | The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.[5] |

| C-NH | ~140-145 | The carbon atom attached to the amino group is also deshielded, though to a lesser extent than the nitro-substituted carbon.[5] |

| Aromatic CH Carbons | 115 - 135 | Four distinct signals are expected for the aromatic CH carbons, influenced by the positions of the nitro and amino groups.[6] |

| C-OH (C1) | ~70 | The carbon bearing the hydroxyl group typically resonates in this region.[7] |

| C-NH (C4) | ~50-55 | The carbon attached to the secondary amine is expected in this range.[7] |

| Cyclohexane CH₂ Carbons | 25 - 35 | The remaining four methylene carbons of the cyclohexane ring will appear in the aliphatic region.[8] |

Experimental Protocol for NMR Analysis

A meticulous experimental setup is crucial for acquiring high-quality NMR data.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Due to the polar nature of the molecule, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable solvents.[9] DMSO-d₆ is often preferred as it can help in observing the NH and OH proton signals which might otherwise be broadened or exchanged in protic solvents like methanol-d₄.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[9] Ensure complete dissolution, using gentle warming or vortexing if necessary. The solution should be free of any particulate matter.[10]

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Technique: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[11]

-

NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques: EI vs. ESI

Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed for the analysis of this compound, with each providing complementary information.

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[12] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.[13]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[14] ESI typically generates a protonated molecule ([M+H]⁺), which reveals the molecular weight of the compound with minimal fragmentation.[13] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule.[15]

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of this compound (C₁₂H₁₆N₂O₃) is 236.27 g/mol .

ESI-MS: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule at an m/z of 237.28 ([M+H]⁺).

EI-MS and ESI-MS/MS Fragmentation: The fragmentation of the molecular ion (or protonated molecule) is expected to occur at the weakest bonds and lead to the formation of stable fragments. Key predicted fragmentation pathways include:

-

Loss of a nitro group (-NO₂): A characteristic fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 191.[16]

-

Loss of water (-H₂O): Dehydration from the cyclohexanol ring is a common fragmentation pathway for alcohols, leading to a fragment at m/z 219.

-

Cleavage of the C-N bond: Scission of the bond between the cyclohexane ring and the amino group can lead to fragments corresponding to the protonated 2-nitroaniline (m/z 139) or the cyclohexanol cation.

-

Ring cleavage of the cyclohexane moiety: Fragmentation of the cyclohexane ring can produce a series of smaller aliphatic fragments.

Predicted Fragmentation Table:

| m/z | Proposed Fragment | Neutral Loss |

| 237 | [M+H]⁺ | - |

| 219 | [M+H - H₂O]⁺ | H₂O |

| 191 | [M+H - NO₂]⁺ | NO₂ |

| 139 | [H₂N-C₆H₄-NO₂ + H]⁺ | C₆H₁₀OH |

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

-

Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[17]

-

Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with methanol, acetonitrile, or a mixture of these with water.[17] It is important to ensure the final solution is free of any particulate matter.

-

Additives: A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation in positive ion mode ESI.

2. Mass Spectrometry Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

ESI-MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

-

Mass Range: m/z 50-500

-

-

MS/MS Parameters:

-

Select the [M+H]⁺ ion (m/z 237.28) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Mass Spectrometry Fragmentation Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. rsc.org [rsc.org]

- 6. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]

- 7. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Physical and Chemical Stability of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Preamble: The Imperative of Stability in Drug Development

In the trajectory from a novel chemical entity to a viable pharmaceutical product, the characterization of stability is not merely a regulatory checkpoint but a fundamental pillar of safety, efficacy, and quality. An active pharmaceutical ingredient (API) must withstand a gauntlet of environmental factors—temperature, humidity, light, and pH—without significant degradation that could alter its therapeutic effect or produce toxic impurities. This guide provides a comprehensive framework for evaluating the physical and chemical stability of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol , a molecule whose structure, featuring a nitroaromatic ring, a secondary amine, and a cyclohexanol moiety, presents a unique and interesting stability profile.

This document is structured to provide not just protocols, but the scientific rationale underpinning them. We will move from foundational solid-state characterization to the rigors of forced degradation and finally to the requirements of formal stability programs, thereby creating a holistic and self-validating approach to stability assessment.

Section 1: Foundational Characterization: Knowing the Molecule

Before stability can be assessed, the intrinsic properties of the API must be thoroughly understood. The solid form of a drug substance is critical, as it can significantly influence manufacturability, solubility, bioavailability, and stability.[1] Different crystalline forms, or polymorphs, can possess vastly different physical properties.[2] Therefore, the initial step is a comprehensive characterization of the starting material.

Identity and Purity Confirmation

The identity and purity of the initial batch of this compound must be unequivocally established. This serves as the baseline (T=0) against which all future stability samples will be compared.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

-

Mass Spectrometry (MS): Provides an accurate molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretch of the secondary amine, the characteristic stretches of the nitro group (approx. 1520 and 1340 cm⁻¹), and the O-H stretch of the alcohol.

-

Purity Analysis (HPLC and qNMR): A high-performance liquid chromatography (HPLC) method is developed for initial purity assessment. Additionally, quantitative NMR (qNMR) offers an orthogonal method for purity determination without the need for a specific reference standard of the compound itself, providing a more absolute purity value.[3][4]

Solid-State Characterization

The solid state of an API impacts every aspect of its formulation, from stability and performance to processability.[5] A thorough solid-state characterization is a critical pillar of pharmaceutical development.[6][7]

-

X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) of the compound.[2] A consistent XRPD pattern across batches is essential to ensure that stability studies are conducted on the same physical form.

-

Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as the melting point and phase changes, which are unique to a specific crystalline form.[6] This data is crucial for identifying polymorphs and assessing their relative stability.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the presence of bound solvents or water (solvates/hydrates) and to assess thermal decomposition onset.

The workflow for this initial characterization is a logical, sequential process.

Caption: Workflow for the initial characterization of the API.

Section 2: Chemical Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[8] These studies involve subjecting the API to conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[9] The primary goals are to identify likely degradation products, establish degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method .[10]

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze other reactions.

-

Oxidation: The secondary amine is a prime target for oxidation.

-

Photolysis: Nitroaromatic compounds are often light-sensitive.

-

Thermolysis: High temperatures can induce decomposition.

Forced Degradation Experimental Protocols

These studies are typically conducted on a single batch of the API, aiming for 5-20% degradation to ensure that primary degradants are formed without overly complex secondary reactions.

Protocol 2.1.1: Hydrolytic Degradation

-

Rationale: To assess susceptibility to acid and base-catalyzed degradation.

-

Procedure:

-

Prepare three solutions of the API (e.g., 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 M Sodium Hydroxide (NaOH)

-

-